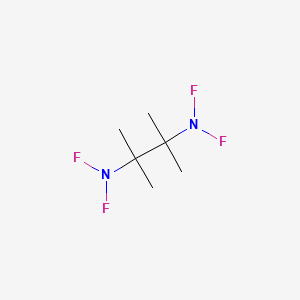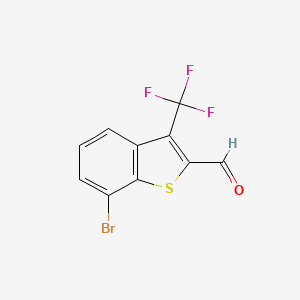
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isobutyl group at position 1, a pyridin-3-yl group at position 3, and a hydroxyl group at position 5 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.
For example, the reaction between 3-pyridinecarboxaldehyde and isobutylhydrazine in the presence of a suitable catalyst can yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of a pyrazolone derivative.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include pyrazolone derivatives, hydrazine derivatives, and substituted pyrazoles, each with distinct chemical and physical properties.
Scientific Research Applications
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyridin-3-yl group allows for interactions with nucleophilic sites, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanamine
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanol
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Uniqueness
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the isobutyl group, pyridin-3-yl group, and hydroxyl group at specific positions on the pyrazole ring differentiates it from other similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyridin-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)6-11(14-15)10-4-3-5-13-7-10/h3-7,9,14H,8H2,1-2H3 |
InChI Key |
IBKXZYYAPWTAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)






![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)

